

Technical Guide: Predicted pKa and Physicochemical Characteristics of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-1-butanol

Cat. No.: B8805639

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted acidity (pKa) of **2-Nitro-1-butanol**, a valuable building block in organic synthesis. The document outlines its key physicochemical properties, discusses the principles behind its acidity, and presents standardized protocols for the experimental and computational determination of pKa for nitroalkanes.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **2-Nitro-1-butanol**, with a focus on its predicted acidity. This data is crucial for understanding its reactivity, solubility, and potential applications in various chemical and pharmaceutical contexts.

Property	Value	Reference
Predicted pKa	7.46 ± 0.13	[1][2][3][4][5]
Molecular Formula	C ₄ H ₉ NO ₃	[1][2][4][5][6][7]
Molecular Weight	119.12 g/mol	[1][2][4][6]
Appearance	Colorless liquid	[1][4][8][9]
Melting Point	-47 °C	[1][2][4][5]
Boiling Point	214.4 °C at 760 mmHg	[4]
Density	1.133 g/cm ³	[1][2][3][4][5][6]
Water Solubility	Soluble	[1][6][9]

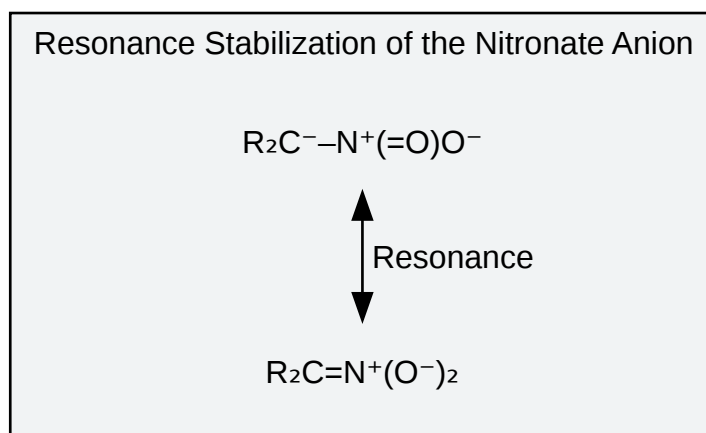
Acidity and Nitronate Anion Formation

The acidity of primary and secondary nitroalkanes, such as **2-Nitro-1-butanol**, is a defining characteristic of their chemistry. The hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) is acidic due to the powerful electron-withdrawing nature of the nitro group (-NO₂).^{[8][10]} Deprotonation by a base results in the formation of a resonance-stabilized carbanion, known as a nitronate anion.^[8] This anion is a key intermediate in many synthetic transformations, including the Henry (nitroaldol) reaction.

The equilibrium between **2-Nitro-1-butanol** and its corresponding nitronate anion is fundamental to its reactivity.

Caption: Acid-Base Equilibrium of **2-Nitro-1-butanol**.

The stability of the nitronate anion is derived from the delocalization of the negative charge across the α-carbon and the oxygen atoms of the nitro group. This resonance stabilization is the primary reason for the enhanced acidity of the α-hydrogen.



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Caption: Resonance Stabilization of the Nitronate Anion.

Methodologies for pKa Determination

While an experimentally determined pKa for **2-Nitro-1-butanol** is not readily available in the literature, its value can be ascertained through various experimental and computational methods.

Experimental Protocols

A. Spectrophotometric Titration

This method is suitable for compounds where the protonated and deprotonated forms have distinct UV-Vis absorption spectra.

- **Preparation of Solutions:** Prepare a stock solution of **2-Nitro-1-butanol** in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6 to 9).
- **Sample Preparation:** Add a small, constant volume of the **2-Nitro-1-butanol** stock solution to each buffer solution, ensuring the final concentration is appropriate for UV-Vis analysis.
- **Spectral Measurement:** Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.

- **Data Analysis:** Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal. Plot absorbance at this wavelength versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the resulting sigmoidal curve.

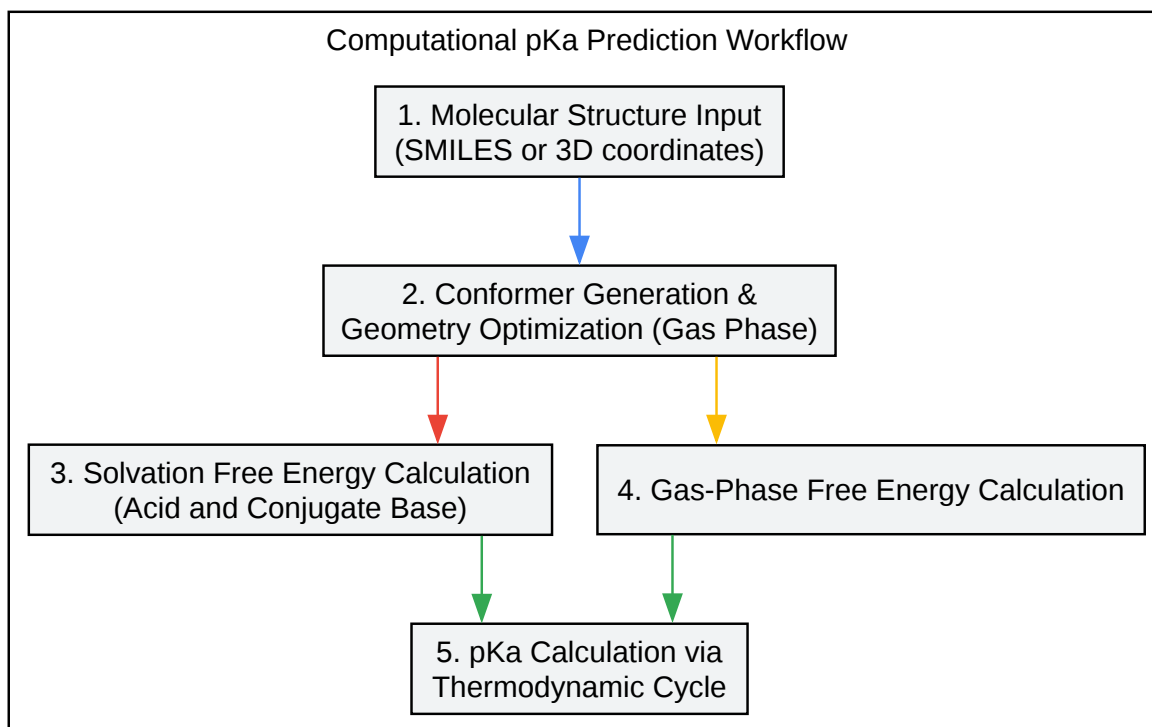
B. Potentiometric Titration

This classic method involves monitoring the pH of a solution as a titrant is added.

- **Sample Preparation:** Dissolve a precisely weighed amount of **2-Nitro-1-butanol** in a solvent, typically water or a mixed aqueous-organic solvent.
- **Titration:** Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, recorded increments.
- **Data Collection:** Record the pH of the solution after each addition of titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Computational Prediction

Computational chemistry offers powerful tools for estimating pKa values, particularly when experimental determination is challenging.^{[11][12]} These methods calculate the free energy change of the deprotonation reaction.



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Caption: Workflow for Computational pKa Prediction.

- **Structure Optimization:** The 3D structures of both the protonated (**2-Nitro-1-butanol**) and deprotonated (nitronate) species are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).
- **Energy Calculation:** The free energies of both optimized structures are calculated in the gas phase and in a simulated aqueous environment using a solvation model (e.g., Polarizable Continuum Model - PCM).
- **pKa Calculation:** The pKa is derived from the calculated free energy of the deprotonation reaction in solution using a thermodynamic cycle. This approach has become increasingly accurate with the advancement of computational algorithms and computing power.^{[13][14]}

Conclusion

The predicted pKa of 7.46 for **2-Nitro-1-butanol** indicates it is a significantly stronger acid than simple alcohols but a weaker acid than many common nitroalkanes like nitromethane (pKa \approx 10.2).[1][8] This acidity is a direct consequence of the electron-withdrawing nitro group and the resonance stabilization of the resulting nitronate anion. For drug development professionals and synthetic chemists, this pKa value is critical for predicting reaction outcomes, understanding bioavailability, and designing novel molecular entities. The experimental and computational protocols outlined provide a robust framework for verifying this predicted value and for characterizing other novel nitro compounds.

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- To cite this document: BenchChem. [Technical Guide: Predicted pKa and Physicochemical Characteristics of 2-Nitro-1-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8805639#predicted-pka-of-2-nitro-1-butanol]

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